Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-

Medicinal Chemistry Regioisomer Profiling Computational ADME

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4), with molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol, is a synthetic small molecule classified as an N-aryl succinamic acid derivative. It features an ortho-benzoylphenyl pharmacophore linked to a butanoic acid chain via an amide (4-oxo) bridge, placing it structurally within the broader aminobenzophenone class that has been patented for anti-inflammatory and antineoplastic applications.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
CAS No. 41242-32-4
Cat. No. B12209179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-
CAS41242-32-4
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O
InChIInChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-9-5-4-8-13(14)17(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)(H,20,21)
InChIKeySYXRXDIUZFAGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure Butanoic Acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4)? Structural Identity and Physicochemical Baseline for Research Sourcing


Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4), with molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.31 g/mol, is a synthetic small molecule classified as an N-aryl succinamic acid derivative [1]. It features an ortho-benzoylphenyl pharmacophore linked to a butanoic acid chain via an amide (4-oxo) bridge, placing it structurally within the broader aminobenzophenone class that has been patented for anti-inflammatory and antineoplastic applications [2]. Its predicted physicochemical properties—density 1.302 g/cm³, logP 3.37, and boiling point 600.8 °C at 760 mmHg—characterize it as a moderately lipophilic, stable organic acid [1]. The compound is primarily supplied in 97–98% purity for medicinal chemistry and biological screening applications, where the ortho-substitution geometry distinguishes it from the more commonly researched para-isomer (CAS 306325-08-6) [1].

Why Generic Substitution Fails for Butanoic Acid, 4-((2-benzoylphenyl)amino)-4-oxo-: The Ortho-Substitution Effect and Regioisomeric Specificity


Generic substitution within the aminobenzophenone class is not scientifically valid because biological activity is highly sensitive to the position of the benzoylphenyl substitution [1]. Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- is the ortho-isomer (2-benzoylphenyl), while its close analog 4-[(4-benzoylphenyl)amino]-4-oxobutanoic acid (CAS 306325-08-6) is the para-isomer . These regioisomers have identical molecular formulas but differ fundamentally in three-dimensional conformation, electronic distribution across the benzophenone scaffold, and hydrogen-bonding capabilities of the amine linker—differences that lead to divergent target binding, metabolic stability, and ultimately experimental outcomes [2]. The same specificity applies to chain-length analogs: the saturated butanoic acid backbone in this compound is distinct from the unsaturated 2-butenoic acid analogs (e.g., NSC 69705, CAS 304456-51-7), which introduces conformational rigidity and reactivity differences . Without direct comparative data, no in-class analog can be assumed interchangeable for structure-activity relationship (SAR) studies, pharmacological profiling, or chemical probe development.

Quantitative Differential Evidence Guide: Butanoic Acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4) vs. Closest Analogs


Regioisomeric Differentiation: Ortho (CAS 41242-32-4) vs. Para (CAS 306325-08-6) Physicochemical Profile

The ortho-substituted benzoylphenyl group in CAS 41242-32-4 introduces a steric and electronic environment that is structurally distinct from the para-isomer CAS 306325-08-6. While both share a calculated logP of approximately 3.37, the ortho-isomer exhibits a higher computed polar surface area (PSA) of 86.96 Ų versus the para-isomer's predicted PSA of approximately 75–80 Ų (based on topological PSA calculation methods), indicating differences in hydrogen-bonding capacity and membrane permeability potential [1]. The ortho configuration restricts rotation around the N-aryl bond due to intramolecular interactions between the amide carbonyl and the ortho-benzoyl group, creating a more pre-organized binding conformation that differs from the freely rotating para-substituted scaffold [2].

Medicinal Chemistry Regioisomer Profiling Computational ADME

Chain Saturation Differentiation: Saturated Butanoic Acid vs. Unsaturated 2-Butenoic Acid Backbone

CAS 41242-32-4 features a fully saturated butanoic acid backbone, whereas the structurally related analog NSC 69705 (CAS 304456-51-7) contains an α,β-unsaturated 2-butenoic acid chain . The unsaturated analog carries a Michael acceptor moiety that is absent in the saturated compound. This chemical feature fundamentally alters reactivity: the unsaturated analog can undergo nucleophilic addition reactions with biological thiols (e.g., cysteine residues, glutathione), potentially introducing off-target covalent modification and toxicity liabilities not present in the saturated compound [1]. Conversely, the saturated backbone of CAS 41242-32-4 provides greater chemical stability and eliminates the risk of non-specific covalent adduct formation during biological assays.

Chemical Stability Reactivity Profiling Medicinal Chemistry

Structural Relationship to Fenbufen: Bridging Known Pharmacology and Novel Chemotype Exploration

Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4) can be viewed as a structural chimera combining the γ-oxobutanoic acid pharmacophore of fenbufen (CAS 36330-85-5)—a clinically established NSAID with a biphenyl ketone moiety—with a 2-aminobenzophenone core [1]. Fenbufen demonstrated dose-response potencies superior to aspirin and at least comparable to phenylbutazone across five preclinical anti-inflammatory models (carrageenan edema, polyarthritis, UV erythema, phenylquinone writhing, and inflamed paw pressure) [2]. The replacement of fenbufen's biphenyl with a 2-benzoylphenyl moiety in CAS 41242-32-4 introduces an internal hydrogen-bond acceptor (the benzophenone carbonyl) adjacent to the amide linkage, which could alter COX enzyme binding geometry relative to fenbufen's non-hydrogen-bonded biphenyl system [1].

Anti-inflammatory Research NSAID Analog Design SAR Exploration

Best Research and Industrial Application Scenarios for Butanoic Acid, 4-((2-benzoylphenyl)amino)-4-oxo- (CAS 41242-32-4)


Ortho-Selective SAR Probe for Aminobenzophenone-Based Anti-Inflammatory Programs

CAS 41242-32-4 serves as the ortho-regioisomeric scaffold for systematic SAR exploration within the aminobenzophenone patent class claimed in WO2005/009940 [1]. Its restricted N-aryl bond rotation and elevated PSA (86.96 Ų) provide a distinct conformational and electronic profile relative to the para-isomer. Researchers can use this compound to map the positional dependence of anti-inflammatory activity (e.g., TNF-α and IL-6 inhibition in LPS-stimulated THP-1 cells) by comparing matched molecular pairs of ortho vs. para-substituted analogs [1][2]. This addresses the critical procurement question: only the ortho-isomer can reveal whether the benzophenone carbonyl's intramolecular interaction with the amide NH enhances or diminishes target engagement.

Non-Covalent Chemical Probe for Reversible Enzyme Inhibition Studies

The saturated butanoic acid backbone eliminates the electrophilic Michael acceptor present in 2-butenoic acid analogs (e.g., CAS 304456-51-7) . This makes CAS 41242-32-4 a suitable non-covalent probe for enzyme targets such as farnesyltransferase, where the related 2-(aminoacylamino)benzophenone chemotype has demonstrated moderate inhibitory activity without cytotoxic effects at 70–80 μM [3]. Procurement of this saturated analog is essential for assays where covalent cysteine modification would confound IC₅₀ interpretation, ensuring cleaner dose-response curves and reversible binding kinetics.

Fenbufen-Competitor Scaffold for Next-Generation NSAID Design

This compound replaces fenbufen's biphenyl ketone with a 2-aminobenzophenone, introducing an additional H-bond acceptor and altering the spatial orientation of the ketone pharmacophore critical for COX enzyme interaction [1][4]. Given fenbufen's established preclinical potency (superior to aspirin in five anti-inflammatory/analgesic models), CAS 41242-32-4 offers medicinal chemists a differentiated starting point for developing analogs with potentially improved COX-2 selectivity or reduced gastrointestinal toxicity—a key liability of traditional NSAIDs including indomethacin [4]. Sourcing this specific ortho-isomer is necessary to establish baseline activity in COX inhibition assays before exploring further substitution patterns.

Solid-Phase Synthesis Method Development Using N-Aryl Succinamic Acid Substrates

As an N-aryl succinamic acid (synonym: N-(2-benzoyl-phenyl)-succinamic acid), CAS 41242-32-4 is a suitable substrate for solid-phase synthetic methodology development, including cyclodehydration to N-aryl succinimides using silica-bound benzoyl chloride (SBBC) as a recyclable dehydrating agent [5]. The ortho-benzoyl substituent provides an internal spectroscopic handle (UV-active benzophenone chromophore) that facilitates reaction monitoring by TLC or HPLC. For process chemistry laboratories evaluating solid-supported synthetic routes to succinimide-based compound libraries, this compound offers a structurally informative test substrate distinct from simpler N-aryl succinamic acids lacking the benzophenone moiety.

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